molecular formula C22H25NO4S B2872180 3-(BENZENESULFONYL)-8-(2-ETHOXYBENZOYL)-8-AZABICYCLO[3.2.1]OCTANE CAS No. 1448132-25-9

3-(BENZENESULFONYL)-8-(2-ETHOXYBENZOYL)-8-AZABICYCLO[3.2.1]OCTANE

Cat. No.: B2872180
CAS No.: 1448132-25-9
M. Wt: 399.51
InChI Key: VDUOPAHSIDLOEZ-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-8-(2-ethoxybenzoyl)-8-azabicyclo[3.2.1]octane is a chemical compound of significant interest in medicinal chemistry research, built around the 8-azabicyclo[3.2.1]octane scaffold. This bridged bicyclic structure is a core framework found in a wide array of tropane alkaloids and is frequently explored in the synthesis of potential therapeutic agents . The compound features a benzenesulfonamide moiety, a functional group commonly investigated for its role in modulating biological activity and enhancing pharmacokinetic properties in drug discovery projects . The specific combination of the 8-azabicyclo[3.2.1]octane core with benzenesulfonamide and 2-ethoxybenzoyl substituents makes it a valuable intermediate for researchers developing new active compounds. This substance is intended for use in laboratory research and development, such as in lead optimization studies, structure-activity relationship (SAR) investigations, and as a building block for more complex molecular entities. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(2-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4S/c1-2-27-21-11-7-6-10-20(21)22(24)23-16-12-13-17(23)15-19(14-16)28(25,26)18-8-4-3-5-9-18/h3-11,16-17,19H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUOPAHSIDLOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-8-(2-ETHOXYBENZOYL)-8-AZABICYCLO[3.2.1]OCTANE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, followed by functional group modifications.

    Introduction of the phenylsulfonyl group: This step often involves sulfonylation reactions using reagents like phenylsulfonyl chloride.

    Attachment of the 2-ethoxyphenyl group: This can be done through etherification reactions using ethoxyphenyl derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-8-(2-ETHOXYBENZOYL)-8-AZABICYCLO[3.2.1]OCTANE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenylsulfonyl group or the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(BENZENESULFONYL)-8-(2-ETHOXYBENZOYL)-8-AZABICYCLO[3.2.1]OCTANE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural complexity and functional group diversity.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its bicyclic structure and functional groups make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-8-(2-ETHOXYBENZOYL)-8-AZABICYCLO[3.2.1]OCTANE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to inhibition or activation of the target’s activity, depending on the nature of the interaction.

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl vs. Benzoyl Groups : Sulfonyl substituents (e.g., benzenesulfonyl, bromophenylsulfonyl) enhance acidity (pKa ~2–3) and metabolic stability compared to esters like benzoyl .
  • Ethoxybenzoyl Specificity : The 2-ethoxybenzoyl group in the target compound likely improves lipophilicity and CNS penetration over simpler benzoyl derivatives (e.g., 2-naphthamide in ).

Functional Analogues with Antipathogenic or Anticholinergic Activity

Compound Name Substituents (Position) Biological Activity Reference
N-(Bis(4-fluorophenyl)methyl)-8-(2-(dimethylamino)ethyl)-8-azabicyclo[3.2.1]octan-3-amine Oxalate Bis(4-fluorophenyl)methoxy (3), dimethylaminoethyl (8) Antipathogenic; disrupts biofilm formation
8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol Benzyl (8), hydroxyl (3) Cholinergic receptor modulation; molecular weight = 217.3 g/mol
3-(Bis(4-fluorophenyl)methoxy)-8-(2-(piperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane Oxalate Bis(4-fluorophenyl)methoxy (3), piperidinylethyl (8) High affinity for nicotinic acetylcholine receptors

Key Observations :

  • Substituent Flexibility : The 8-position tolerates diverse groups (e.g., benzyl, piperidinylethyl), enabling tailored pharmacokinetic profiles.
  • Biological Targets : Antipathogenic activity correlates with bulky aromatic substituents (e.g., bis(4-fluorophenyl)methoxy), while smaller groups (e.g., methyl) favor anticholinergic effects .

Biological Activity

3-(Benzene sulfonyl)-8-(2-ethoxybenzoyl)-8-azabicyclo[3.2.1]octane is a compound belonging to the class of azabicyclic compounds, which are known for their diverse biological activities. The unique structural features of this compound suggest potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Structural Characteristics

The compound has the following structural formula:

C18H23NO4S\text{C}_{18}\text{H}_{23}\text{N}\text{O}_{4}\text{S}

This structure includes a bicyclic framework that is characteristic of tropane alkaloids, which are known for their pharmacological properties.

Biological Activity Overview

Research indicates that compounds with the azabicyclo[3.2.1]octane scaffold exhibit a range of biological activities, including:

  • Antitumor Activity : Some derivatives have shown significant inhibition of tumor cell proliferation in vitro.
  • Antimicrobial Properties : The compound may possess activity against various bacterial strains.
  • Enzyme Inhibition : Certain azabicyclic compounds have been identified as inhibitors of key enzymes such as mTOR and PI3K, which are crucial in cancer signaling pathways.

Case Studies and Research Findings

  • Antitumor Activity :
    • A study demonstrated that derivatives of 8-azabicyclo[3.2.1]octane exhibited IC50 values less than 1 nM against mTOR, indicating potent antitumor activity with selectivity over PI3K (IC50 > 1000-fold difference) .
  • Enzyme Inhibition :
    • Research has shown that modifying the substituents on the azabicyclo framework can enhance selectivity and potency against specific targets, which is critical for developing effective anticancer therapies .
  • Antimicrobial Activity :
    • Preliminary screening of related compounds suggested potential efficacy against Gram-positive and Gram-negative bacteria, although further studies are needed to confirm these findings.

Data Table: Biological Activities of Related Compounds

Compound NameIC50 (nM)Target EnzymeActivity Type
8-Azabicyclo[3.2.1]octane Derivative<1mTORAntitumor
8-Azabicyclo[3.2.1]octane Derivative>1000PI3KSelective Inhibition
Benzoyl Derivative<50UnknownAntimicrobial

The mechanism by which 3-(benzene sulfonyl)-8-(2-ethoxybenzoyl)-8-azabicyclo[3.2.1]octane exerts its biological effects is hypothesized to involve:

  • Binding Affinity : The sulfonyl and ethoxybenzoyl groups enhance binding affinity to target enzymes, facilitating inhibition.
  • Structural Interactions : The bicyclic structure allows for specific interactions with active sites on enzymes like mTOR, leading to downstream effects on cell proliferation and survival.

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